ethyl 2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their structure. For example, thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .Scientific Research Applications
Synthesis and Biological Activity
Ethyl 2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate and its derivatives are actively studied in the field of medicinal chemistry for their potential biological activities. For instance, a study synthesized a series of novel compounds, including Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, and evaluated their antibacterial and antifungal activities against various pathogenic strains. The compounds exhibited activity comparable to several standard antibiotics and were found effective against the studied bacteria and yeast (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Antimicrobial and Antioxidant Potential
Further research into the chemical derivatives of this compound demonstrated significant antimicrobial and antioxidant properties. Compounds synthesized in one study showed excellent antibacterial and antifungal activity, as well as profound antioxidant potential, highlighting their potential for pharmaceutical applications (Raghavendra et al., 2016).
Antitumor Activity
The scope of applications extends to antitumor properties as well. New derivatives, including ethyl 2-[3-(4-unsubstituted or 4-substituted phenylsufonyl)ureido]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylates, were synthesized and tested for their antitumor activity. Notably, certain compounds showed broad-spectrum antitumor activity, with specific compounds demonstrating moderate selectivity toward colon cancer cell lines, as evidenced by molecular modeling and pharmacophore prediction methods (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).
In Vitro Anticancer Activity
A different study focused on synthesizing new heterocycles utilizing thiophene incorporated thioureido substituent as precursors, revealing that certain compounds displayed potent activity against colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of biological effects . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it is likely that multiple pathways could be affected . These could potentially include pathways related to inflammation, cancer progression, microbial growth, blood pressure regulation, and atherosclerosis, among others .
Result of Action
Given the range of biological activities exhibited by thiophene derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level . These could potentially include effects on cell proliferation, inflammation, microbial growth, blood pressure regulation, and atherosclerosis, among others .
Safety and Hazards
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .
Properties
IUPAC Name |
ethyl 2-[(4-cyanobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-2-25-20(24)17-15-6-4-3-5-7-16(15)26-19(17)22-18(23)14-10-8-13(12-21)9-11-14/h8-11H,2-7H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYWUBARBSLFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.